Ethyl 3-amino-4-[butyl(methyl)amino]benzoate
Description
Introduction and Chemical Identity
Chemical Classification and Nomenclature
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate belongs to the amino benzoate family, a class of compounds featuring a benzene ring substituted with both amino and ester groups. Its systematic IUPAC name reflects its substituents:
- IUPAC Name : this compound
- Common Synonyms :
- Ethyl 3-amino-4-(butyl(methyl)amino)benzoate
- 3-Amino-4-[butyl(methyl)amino]benzoic acid ethyl ester
The compound’s classification integrates:
- Aromatic amines (due to the amino group at position 3)
- Tertiary amines (from the butyl(methyl)amino group at position 4)
- Carboxylic acid esters (ethyl ester at position 1)
This hybrid structure enables diverse reactivity, making it valuable for synthesizing pharmacologically active molecules.
Historical Context and Development
While the exact synthesis timeline of this compound remains undocumented in public literature, its development aligns with advancements in amino benzoate chemistry during the late 20th century. The compound’s design likely emerged from efforts to modify simpler amino benzoates (e.g., benzocaine) by introducing alkylamino substituents to enhance lipid solubility or target specificity.
Key milestones include:
Structural Features and Molecular Architecture
The compound’s structure (C₁₄H₂₂N₂O₂) comprises:
- Aromatic Core : A benzene ring with three substituents:
- Ethyl ester at position 1
- Amino group (-NH₂) at position 3
- Butyl(methyl)amino group (-N(CH₃)(C₄H₉)) at position 4
- Stereoelectronic Properties :
Table 1: Structural and Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₂ |
| Molecular Weight | 250.34 g/mol |
| SMILES Notation | CCCC(C)(C)NC1=C(C=C(C=C1)C(=O)OCC)N |
| Hydrogen Bond Donors | 2 (NH₂ and NH) |
| Hydrogen Bond Acceptors | 3 (ester O, amino N) |
Chemical Registration Information
The compound is formally registered under the following identifiers:
- CAS Registry Number : 1220019-57-7
- MDL Number : MFCD13344212
- InChIKey : ROXKERSTHUTWQB-UHFFFAOYSA-N
These identifiers ensure precise tracking in chemical databases and regulatory frameworks. For instance, the InChIKey encodes structural uniqueness, critical for distinguishing it from analogs like Ethyl 3-amino-4-(methylamino)benzoate (CAS 66315-23-9).
Significance in Amino Benzoate Chemistry
This compound exemplifies the functionalization strategy in amino benzoate research. Its design highlights two trends:
- Enhanced Solubility : The butyl(methyl)amino group improves lipid solubility compared to simpler analogs like Ethyl 4-(methylamino)benzoate (CAS 10541-82-9), facilitating membrane permeability in drug candidates.
- Multi-Target Potential : The dual amino groups allow simultaneous interactions with biological targets, a feature exploited in kinase inhibitors and receptor modulators.
Comparative studies with derivatives such as Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) reveal that alkyl chain length critically impacts bioactivity, underscoring this compound’s role in structure-activity relationship (SAR) studies.
Continued in subsequent sections...
Properties
IUPAC Name |
ethyl 3-amino-4-[butyl(methyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-6-9-16(3)13-8-7-11(10-12(13)15)14(17)18-5-2/h7-8,10H,4-6,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXKERSTHUTWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Nitro Precursors with Catalytic Hydrogenation
A common approach involves the catalytic hydrogenation of ethyl 4-(butyl(methyl)amino)-3-nitrobenzoate to yield the target ethyl 3-amino-4-[butyl(methyl)amino]benzoate. This method utilizes palladium on activated carbon as a catalyst under hydrogen atmosphere.
-
- Dissolve the nitro precursor in methanol or ethanol.
- Add 10% Pd/C catalyst under an inert atmosphere (nitrogen).
- Subject the mixture to hydrogen gas pressure (typically around 60 psi).
- Maintain room temperature or slightly elevated temperatures for 4-6 hours.
- Filter the catalyst and concentrate the solution under reduced pressure.
- Purify the product by recrystallization or chromatography.
-
- Yields typically range from 85% to 90%.
- The product is obtained as a solid or oil, with high purity confirmed by NMR and LC-MS.
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd on activated carbon |
| Solvent | Methanol/Ethanol |
| Hydrogen Pressure | ~60 psi |
| Reaction Time | 5 hours |
| Temperature | Room temperature (20-25°C) |
| Yield | 88% |
| Purification | Filtration, vacuum concentration, recrystallization |
This method is adapted from the synthesis of ethyl 3-amino-4-(methylamino)benzoate and extended to the butyl(methyl)amino derivative by analogous substitution.
Nucleophilic Aromatic Substitution and Amination
Another method involves the nucleophilic substitution of halogenated ethyl aminobenzoates with butyl(methyl)amine, followed by reduction of the nitro group if present.
-
- Start with ethyl 3-nitro-4-halobenzoate.
- React with butyl(methyl)amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO).
- After substitution, reduce the nitro group to an amino group using catalytic hydrogenation or chemical reductants (SnCl2, Fe/HCl).
- Purify the final product by column chromatography.
-
- Allows introduction of the butyl(methyl)amino group selectively.
- Flexible to various amine substituents.
-
- Requires careful control of reaction conditions to avoid over-reduction or side reactions.
Oxidative Ring-Opening and Functional Group Transformations
While less direct, oxidative ring-opening methods of substituted benzoates followed by reclosure and functionalization have been reported for related aminobenzoate compounds. These methods involve:
- Use of oxidants such as N-bromosuccinimide (NBS) and potassium persulfate (K2S2O8) in alcoholic solvents.
- Subsequent amination steps to install amino substituents.
- Purification by flash column chromatography.
This method is more complex and often used for synthesizing derivatives rather than the direct target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Ethyl 4-(butyl(methyl)amino)-3-nitrobenzoate | 10% Pd/C, H2 (60 psi), MeOH/EtOH, RT, 5 h | 85-90 | Filtration, recrystallization | High yield, mild conditions |
| Nucleophilic Aromatic Substitution + Reduction | Ethyl 3-nitro-4-halobenzoate + butyl(methyl)amine | DMF/DMSO reflux, then catalytic reduction | 70-85 | Column chromatography | Versatile, requires multi-step control |
| Oxidative Ring-Opening & Amination | Substituted benzoates | NBS, K2S2O8, ROH solvents, 60°C, 16 h | 60-70 | Flash chromatography | More complex, used for derivatives |
Research Findings and Analytical Data
-
- ^1H NMR spectra show characteristic aromatic proton signals between 6.3 and 7.3 ppm.
- Amino protons appear as broad singlets or multiplets around 4.5-5.5 ppm.
- Alkyl substituents (butyl and methyl) show typical multiplets and triplets in the 0.9-3.0 ppm range.
-
- LC-MS confirms molecular ion peaks consistent with the molecular weight of this compound.
- Fragmentation patterns support the presence of amino and ester functionalities.
-
- Products are often recrystallized from ethyl acetate or petroleum ether mixtures.
- X-ray crystallography of related aminobenzoates confirms planar benzoate groups and hydrogen bonding networks, indicating stable crystal forms.
Scientific Research Applications
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[butyl(methyl)amino]benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their distinguishing features are summarized below:
Notes:
- Hydrogen Bonding: Compounds with hydroxyl or primary amino groups (e.g., Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate) exhibit stronger intermolecular interactions, as evidenced by crystal packing studies .
- Reactivity : Chloroacetyl-substituted derivatives (e.g., Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate) are more reactive toward nucleophiles, enabling use in conjugation chemistry .
Biological Activity
Ethyl 3-amino-4-[butyl(methyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and enzyme interaction studies. This article delves into its biological activity, synthesizing findings from various research studies and reviews.
Chemical Structure and Properties
This compound belongs to the class of benzoate derivatives, characterized by the presence of an ethyl ester group and an amino group attached to a benzene ring. The structural formula can be represented as follows:
This compound's structure is significant for its interaction with biological systems, influencing its solubility, permeability, and binding affinity to various targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, derivatives with similar scaffolds have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study utilizing agar-well diffusion methods demonstrated that certain synthesized compounds exhibited inhibitory zones ranging from 9 to 12 mm against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may also possess comparable antimicrobial properties.
Enzyme Interaction Studies
The compound has been identified as a useful probe in biochemical assays aimed at studying enzyme interactions. Its ability to influence enzymatic activity can be pivotal in understanding metabolic pathways and developing therapeutic agents.
- Research Findings : In vitro studies indicated that similar compounds can alter enzyme kinetics, potentially acting as inhibitors or activators depending on the target enzyme . This property is crucial for drug development, especially in targeting specific metabolic pathways in diseases such as cancer or infections.
Comparative Biological Activity Table
The biological activity of this compound is likely mediated through its interaction with cellular membranes and enzymes. Similar compounds have been observed to:
- Alter Membrane Permeability : Certain derivatives can induce conformational changes in biomembranes, enhancing their permeability and affecting cellular functions .
- Inhibit Enzyme Activity : The compound may act by competing with substrates or altering the active site conformation of enzymes, leading to reduced metabolic rates in pathogenic organisms .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-amino-4-[butyl(methyl)amino]benzoate, and how can steric hindrance from the butyl(methyl)amino group be mitigated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For the bulky butyl(methyl)amino group at position 4, steric hindrance can reduce reaction efficiency. Use polar aprotic solvents (e.g., DMF) to stabilize transition states and elevate temperatures (80–100°C) to overcome kinetic barriers. Catalytic agents like molecular sieves may improve yield by removing water in amidation steps. Characterization via H/C NMR and HRMS is critical to confirm regioselectivity .
Q. How can crystallographic techniques validate the molecular structure of this compound, particularly the substituent positions on the benzene ring?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve electron density maps and assign substituent positions. For accurate results, ensure high-purity crystals via recrystallization (e.g., ethanol/water mixtures). Compare experimental bond angles/distances with DFT-optimized structures to confirm the butyl(methyl)amino group’s orientation .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for alkylamino benzoates be resolved, and what assays are most suitable for this compound?
- Methodological Answer : Cytotoxicity variability arises from cell line specificity and assay conditions. For this compound, conduct parallel assays using Hep-2 (epithelial) and human keratinocytes, as similar benzoates show cell-dependent toxicity (e.g., ethyl benzoate is cytotoxic to Hep-2 but not keratinocytes ). Use MTT and LDH assays at concentrations ≤10 μM to avoid false positives from solvent effects. Normalize data to controls and validate with flow cytometry for apoptosis/necrosis markers.
Q. What computational strategies predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., cytochrome P450 isoforms) to assess binding affinities. Use DFT (B3LYP/6-31G*) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. MD simulations (AMBER) over 100 ns can evaluate stability of ligand-target complexes. Validate predictions with SPR or ITC binding assays .
Q. How can analytical methods like GC-MS/MS be optimized to detect trace impurities in synthesized batches?
- Methodological Answer : For GC-MS/MS, use a DB-5MS column (30 m × 0.25 mm) with a 1.4 mL/min He flow rate. Program the oven from 60°C (2 min) to 280°C at 10°C/min. Employ MRM transitions for the parent ion (e.g., m/z 265 → 220) and potential impurities (e.g., unreacted 3-nitro precursors). Solid-phase extraction (HLB cartridges) with methanol elution improves sensitivity. Spike internal standards (e.g., deuterated ethyl benzoate) to correct matrix effects .
Q. What strategies address poor aqueous solubility during in vitro bioactivity studies?
- Methodological Answer : Solubility can be enhanced via co-solvents (≤5% DMSO) or micellar systems (e.g., 0.1% Tween-80). For kinetic solubility assays, use PBS (pH 7.4) with 1% DMSO and sonicate for 30 min. Alternatively, prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) at 1:2 molar ratios. Monitor solubility via dynamic light scattering (DLS) to confirm nanoparticle formation .
Q. How do environmental factors (pH, light) influence the compound’s stability, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Analyze via HPLC-PDA for ester hydrolysis (e.g., benzoic acid formation).
- Photostability : Expose to UV light (320–400 nm) for 48h. LC-QTOF-MS identifies photo-oxidation products (e.g., nitroso derivatives from the amino group).
- Use Arrhenius modeling to predict shelf-life under storage conditions .
Q. What structure-activity relationship (SAR) trends emerge when modifying the butyl(methyl)amino substituent?
- Methodological Answer : Synthesize analogs with shorter alkyl chains (e.g., ethyl or propyl) or cyclic amines (piperidine). Test cytotoxicity and logP (via shake-flask method) to correlate hydrophobicity with bioactivity. QSAR models (e.g., CoMFA) can predict optimal substituent size for target engagement. For example, bulkier groups may enhance membrane permeability but reduce solubility, requiring a balance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
